N-cyclopropyl-2-(4-methylphenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(4-methylphenoxy)acetamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an acetamide moiety, and a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(4-methylphenoxy)acetamide typically involves the following steps:
Preparation of 4-methylphenol: This is achieved through the methylation of phenol using methylating agents such as dimethyl sulfate or methyl iodide.
Formation of the Ester: The 4-methylphenol is then converted to its corresponding ester using acyl chlorides or anhydrides.
Cyclopropyl Amine Addition: The ester is reacted with cyclopropylamine under suitable conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Amides or amines resulting from nucleophilic substitution.
Scientific Research Applications
N-cyclopropyl-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(4-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-2-(4-methylphenoxy)acetamide is unique due to its specific structural features. Similar compounds include:
N-cyclopropyl-2-(3-methylphenoxy)acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-cyclopropyl-2-(2-methylphenoxy)acetamide: Another positional isomer with the methyl group at a different position on the phenyl ring.
These compounds share the cyclopropyl and acetamide moieties but differ in the position of the methyl group on the phenyl ring, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
N-cyclopropyl-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-2-6-11(7-3-9)15-8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVCISYYVOYHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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